N-(4-chlorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide
Description
N-(4-chlorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide is a triazolo-pyrazine derivative featuring a sulfanylacetamide moiety linked to a 4-chlorophenyl group. Its structure combines a triazolo[4,3-a]pyrazine core with a substituted phenyl ring and a thioether bridge, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2S/c20-13-6-8-14(9-7-13)21-16(26)12-28-19-23-22-17-18(27)24(10-11-25(17)19)15-4-2-1-3-5-15/h1-11H,12H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXBNXCXBKBHPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)Cl)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide typically involves multiple steps. One common route starts with the preparation of the triazolopyrazine core, followed by the introduction of the phenyl and chlorophenyl groups. The final step involves the formation of the acetamide linkage. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazolopyrazine core, potentially altering its electronic properties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazolopyrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: In biological research, the compound may be investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine: The compound’s potential medicinal applications include its use as an anti-inflammatory or anticancer agent. Research is ongoing to determine its efficacy and safety in various medical contexts.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-(4-chlorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazolopyrazine core is known to engage in hydrogen bonding and π-π interactions, which can modulate the activity of biological pathways. The compound’s ability to inhibit or activate specific targets is a key area of research.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
The triazolo[4,3-a]pyrazine core distinguishes this compound from structurally related molecules. For example:
- 850160-19-9 (2,5-Dimethyl-7-[(2-methylprop-2-en-1-yl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine) features a pyrazolo-pyrimidine core, offering a different π-conjugated system that may influence binding affinity .
Substituent Effects
- 4-Chlorophenyl vs. Sulfamoylphenyl Groups: The 4-chlorophenyl substituent in the target compound contrasts with sulfamoylphenyl groups in analogs like 13a–e (e.g., 2-cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide) . Chlorine’s electronegativity enhances lipophilicity and may improve membrane permeability compared to sulfonamide’s polar nature.
- Methoxy and Methyl Substituents : Analogs such as 13b (4-methoxyphenyl) and 13a (4-methylphenyl) demonstrate that electron-donating groups increase solubility but reduce metabolic stability compared to halogens .
Physicochemical Properties
Biological Activity
N-(4-chlorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide is a synthetic compound that belongs to a class of heterocyclic compounds. Its unique structure suggests potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity based on existing research findings, including case studies and data tables.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 409.4 g/mol. It features a triazolopyrazine core linked to a chlorophenyl group and a sulfanyl acetamide moiety.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. A related compound was evaluated for its ability to inhibit glioblastoma cell lines. The results indicated that it exhibited low micromolar activity against key kinases involved in glioma progression, specifically AKT2/PKBβ. This pathway is critical in oncogenesis and targeting it may provide therapeutic benefits for glioma patients .
Table 1: Inhibitory Activity Against Kinases
| Compound | Target Kinase | IC50 (µM) | Effect on Glioblastoma Cells |
|---|---|---|---|
| 4j | AKT2/PKBβ | <5 | Inhibits growth |
| 4j | Other Kinases | >10 | Minimal effect |
The mechanism by which this compound exerts its effects likely involves the modulation of signaling pathways associated with cell proliferation and survival. Specifically, inhibition of AKT signaling leads to reduced cell viability in cancerous cells while sparing non-cancerous cells from cytotoxicity .
Antibacterial Activity
In addition to its anticancer properties, related compounds have shown antibacterial activity. For instance, synthesized derivatives demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. This suggests that the compound may also have potential applications in treating bacterial infections .
Table 2: Antibacterial Activity
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | E. coli | Weak |
Case Studies
A notable case study involved the evaluation of a series of chlorophenyl-substituted compounds for their anticancer properties against glioblastoma. Among these compounds, one demonstrated significant inhibition of neurosphere formation in primary patient-derived glioma stem cells and showed selectivity for cancerous over non-cancerous cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
